molecular formula C10H13O3PS B14383967 Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate CAS No. 88707-62-4

Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate

Cat. No.: B14383967
CAS No.: 88707-62-4
M. Wt: 244.25 g/mol
InChI Key: IIKQUAAFSUVBAB-UHFFFAOYSA-N
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Description

Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylsulfanyl-substituted ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable phenylsulfanyl-substituted alkene. One common method involves the use of a palladium-catalyzed cross-coupling reaction between dimethyl phosphite and phenylsulfanyl-substituted vinyl halides under microwave irradiation . This reaction proceeds efficiently, yielding the desired product in high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.

    Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The phenylsulfanyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate is unique due to the presence of both a phosphonate group and a phenylsulfanyl-substituted ethenyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

88707-62-4

Molecular Formula

C10H13O3PS

Molecular Weight

244.25 g/mol

IUPAC Name

1-dimethoxyphosphorylethenylsulfanylbenzene

InChI

InChI=1S/C10H13O3PS/c1-9(14(11,12-2)13-3)15-10-7-5-4-6-8-10/h4-8H,1H2,2-3H3

InChI Key

IIKQUAAFSUVBAB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=C)SC1=CC=CC=C1)OC

Origin of Product

United States

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